5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 5-methyl substitution and a 3-(3-methylphenoxy)propylthio group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 5-Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 3-(3-Methylphenoxy)propylthio Group: This step involves the nucleophilic substitution reaction where the benzimidazole core is reacted with 3-(3-methylphenoxy)propyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Nitrobenzimidazole, halobenzimidazole
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its biological activity can be explored for potential use as an antimicrobial, antifungal, or anticancer agent.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Lansoprazole: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
Rabeprazole: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
Uniqueness
5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives
Biological Activity
5-Methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. The compound's structure includes a benzodiazole core, a methyl group at position 5, and a sulfanyl group attached to a propyl moiety with a 3-methylphenoxy substituent. This unique combination of functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.
- Molecular Formula : C18H20N2OS
- Molecular Weight : Approximately 284.4 g/mol
- Structure : The presence of the benzodiazole ring contributes to its biological reactivity, while the functional groups may enhance its interaction with biological targets.
Biological Activity Overview
Benzodiazoles are recognized for various biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Potential applications in treating viral infections.
- Anticancer : Inhibition of cancer cell proliferation.
Table 1: Biological Activities of Benzodiazole Derivatives
Compound Name | Activity Type | Notable Findings |
---|---|---|
This compound | Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
2-(4-(methylthio)phenyl)-1H-benzimidazole | Anticancer | Strong anti-cancer activity against various cell lines. |
5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole | Antimicrobial | Known for broad-spectrum antimicrobial properties. |
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival.
- Interference with Cell Division : Compounds within this class often disrupt cellular processes critical for cancer cell proliferation.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of benzodiazole derivatives, revealing promising results:
- Antimicrobial Activity :
- Anticancer Properties :
- Structure-Activity Relationship (SAR) :
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate these interactions.
Table 2: Interaction Studies Summary
Study Focus | Methodology | Key Findings |
---|---|---|
Enzyme Inhibition | Molecular Docking | Identified potential binding sites on target enzymes. |
Antimicrobial Efficacy | MIC Testing | Demonstrated effective inhibition at low concentrations. |
Properties
IUPAC Name |
6-methyl-2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-5-3-6-15(11-13)21-9-4-10-22-18-19-16-8-7-14(2)12-17(16)20-18/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFCHGVREMRYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSC2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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